molecular formula C13H19BrN2 B1525262 5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine CAS No. 1220036-19-0

5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine

Cat. No.: B1525262
CAS No.: 1220036-19-0
M. Wt: 283.21 g/mol
InChI Key: ONQSNNIDGVCBFT-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine (CAS 1220036-19-0) is a brominated pyridine derivative with a molecular formula of C13H19BrN2 and a molecular weight of 283.21 g/mol . This compound is characterized by a pyridine core functionalized with a bromine atom, a methyl group, and a 2-ethylpiperidine moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Pyridine derivatives are of significant interest in pharmaceutical research for their diverse biological activities. Compounds with similar structures have been explored as key intermediates in the synthesis of potential therapeutic agents . The bromine atom on the pyridine ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to construct carbon-carbon bonds for creating novel biaryl structures . This reactivity is essential for developing new chemical entities for biological screening. The structural features of this compound, particularly the piperidine and pyridine heterocycles, are commonly found in molecules studied for their interaction with various biological targets. Research into similar pyridine-based compounds has indicated potential applications in the development of kinase inhibitors . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-3-11-6-4-5-7-16(11)13-8-10(2)12(14)9-15-13/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQSNNIDGVCBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC=C(C(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227778
Record name 5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-19-0
Record name 5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ester-Amide-Amine Route via Hofmann Degradation and Bromination

  • Starting Material: 6-methyl-3-pyridinecarboxylic acid
  • Stepwise Process:

    • Esterification: React 6-methyl-3-pyridinecarboxylic acid with ethanol under acidic conditions at 30–80°C to form 6-methyl-3-pyridinecarboxylic acid ethyl ester.
    • Ammonolysis: Treat the ester with aqueous ammonia to obtain 6-methyl-3-pyridinecarboxamide.
    • Hofmann Degradation: React the amide in a halide-containing sodium hydroxide solution at 20–100°C for 1–6 hours to yield 6-methyl-3-aminopyridine.
    • Sandmeyer Bromination: Add 6-methyl-3-aminopyridine to hydrobromic acid in the presence of catalytic CuBr, then slowly add sodium nitrite solution at -10 to 20°C, stirring for 1–6 hours. Neutralize and isolate 5-bromo-2-methylpyridine with yields reported between 50–63%.
  • Advantages: Mild conditions, high selectivity avoiding 3-position isomers, reduced separation burden, and industrial feasibility.

  • Characterization: Melting point ~33–34°C; 1H NMR and MS data consistent with structure.
Step Reagents/Conditions Product Yield (%) Notes
1 Ethanol, acid catalyst, 30–80°C 6-methyl-3-pyridinecarboxylic acid ethyl ester - Esterification
2 Aqueous ammonia 6-methyl-3-pyridinecarboxamide - Ammonolysis
3 NaOH with halide, 20–100°C, 1–6 h 6-methyl-3-aminopyridine - Hofmann degradation
4 HBr, CuBr catalyst, NaNO2, -10 to 20°C, 1–6 h 5-bromo-2-methylpyridine 50–63 Sandmeyer bromination

(Source: CN101514184A)

Direct Bromination of 2-Methylpyridine

  • Starting Material: 2-methylpyrimidine (a related heterocycle)
  • Method: Bromination in acetic acid with bromine under reflux overnight, followed by extraction and purification to obtain 5-bromo-2-methylpyridine.
  • Yield: Example yield reported as approximately 29 g from 24 g starting material.
  • Note: This method is more straightforward but may require careful control to avoid polybromination or isomer formation.

(Source: CN104592198A)

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield/Notes
5-Bromo-2-methylpyridine synthesis (Ester-Amide-Hofmann route) Multi-step: esterification, ammonolysis, Hofmann degradation, Sandmeyer bromination 6-methyl-3-pyridinecarboxylic acid, EtOH, NH3, NaOH + halide, HBr, CuBr, NaNO2 50–63% yield; mild conditions; industrially feasible
5-Bromo-2-methylpyridine synthesis (Nitro-chloro condensation) Condensation of diethyl malonate salt with 5-nitro-2-chloropyridine, decarboxylation, hydrogenation, bromination Diethyl malonate, alkali metal, Pd/C catalyst, acid, bromine, NaNO2 High yield; suitable for scale-up; 97% in hydrogenation step
5-Bromo-2-methylpyridine synthesis (Direct bromination) Bromination of 2-methylpyrimidine in acetic acid with bromine 2-methylpyrimidine, Br2, acetic acid, reflux Moderate yield; simpler but less selective
Introduction of 2-ethylpiperidin-1-yl group Nucleophilic aromatic substitution or Pd-catalyzed amination 5-bromo-2-methylpyridine, 2-ethylpiperidine, base, solvent, Pd catalyst (optional) Conditions vary; high selectivity with Pd catalysis

Research Findings and Industrial Considerations

  • The ester-amide-Hofmann degradation route offers a controlled synthesis of 5-bromo-2-methylpyridine with minimal side products, which is advantageous for scale-up and purification.
  • The nitro-chloro condensation followed by catalytic hydrogenation provides excellent yields and catalytic efficiency, making it attractive for industrial production.
  • Direct bromination methods, while simpler, may require stringent control to avoid undesired polybromination or isomer formation.
  • Coupling of the 2-ethylpiperidin-1-yl group typically relies on nucleophilic substitution or palladium-catalyzed amination, with the latter providing superior selectivity and functional group tolerance.
  • Reaction conditions such as temperature, solvent choice, and catalyst loading critically influence yields and purity.
  • The choice of synthetic route depends on factors including raw material availability, cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring or the methyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the bromine atom or the pyridine ring. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperidine ring or methyl group.

    Reduction: Reduced derivatives of the bromine atom or pyridine ring.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Research Applications

Synthetic Intermediate
This compound serves as a crucial building block in organic synthesis. It is utilized as a reagent in various reactions to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom in its structure enhances its reactivity, making it suitable for electrophilic substitution reactions.

Reagent in Organic Synthesis
5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine is often employed in palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to synthesize novel pyridine derivatives. These derivatives have shown promise in various applications, including liquid crystal technology and materials science .

Biological Research Applications

Potential Biological Activity
Research indicates that this compound may interact with several biological targets, including enzymes and receptors. Its interactions can modulate biological pathways, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Properties
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, the minimum inhibitory concentration (MIC) against Escherichia coli was found to be as low as 1.95 µg/mL, indicating potent antibacterial properties .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.91
Methicillin-resistant S. aureus7.81
Escherichia coli1.95
Klebsiella pneumoniae5.00

Anticancer Activity
The compound has shown potential as an anticancer agent by inhibiting key signaling pathways associated with tumor growth. It interacts with c-Src kinase, which plays a critical role in cancer progression. In vitro studies have indicated dose-dependent cytotoxicity against various cancer cell lines .

Medicinal Chemistry Applications

Lead Compound for Drug Development
Due to its biological activity, this compound is being explored as a lead compound for developing new therapeutic agents targeting diseases such as cancer and bacterial infections .

Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets within cells, potentially altering their function and leading to therapeutic outcomes. Molecular docking studies have provided insights into its binding affinities with various proteins, supporting its role as a promising candidate for drug development .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials due to its unique properties and reactivity profile. Its applications extend to the synthesis of agrochemicals and other fine chemicals that require specific structural features for efficacy .

Case Studies and Empirical Data

Several studies have documented the synthesis and application of this compound:

  • Synthesis via Cross-Coupling Reactions: A study demonstrated the successful synthesis of novel pyridine derivatives through palladium-catalyzed cross-coupling reactions using this compound as a key starting material .
  • Antimicrobial Efficacy: Research highlighted the antimicrobial properties of related compounds, establishing a framework for understanding how modifications to the piperidine ring can enhance activity against resistant bacterial strains .
  • Anticancer Mechanisms: Investigations into the anticancer properties revealed that compounds similar to this compound inhibit critical pathways involved in tumor growth, showcasing their potential therapeutic benefits .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Differences Source
5-Bromo-2-(piperidin-4-yl)pyridine Piperidin-4-yl C₁₀H₁₃BrN₂ 241.13 Lacks ethyl group; substituent at 4-position of piperidine vs. 2-ethyl substitution
5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine 1-Methylpiperidin-4-yloxy C₁₂H₁₆BrN₂O 297.18 Oxygen linker; methyl on piperidine alters steric and electronic profiles
5-Bromo-2-(4-Boc-piperazin-1-yl)-4-methylpyridine 4-Boc-piperazin-1-yl C₁₆H₂₃BrN₄O₂ 383.29 Boc-protected piperazine; enhanced stability but requires deprotection for activity
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine Cyclohexyloxy C₁₂H₁₆BrNO 270.18 Bulky cyclohexyl group reduces conformational flexibility
5-Bromo-2-(difluoromethyl)-4-methylpyridine Difluoromethyl C₇H₆BrF₂N 234.03 Electronegative CF₂ group increases polarity and hydrogen bonding potential
Key Observations:
  • Substituent Position : Piperidine substituents at the 4-position (e.g., ) vs. the 2-ethyl group in the target compound influence spatial arrangement and receptor binding.
  • Linker Chemistry : Oxygen-containing linkers (e.g., ) introduce hydrogen-bonding capacity, unlike the direct C-N bond in the target compound.
  • Lipophilicity : The ethyl group in the target compound increases logP (predicted ~2.5) compared to analogues like 5-Bromo-2-(piperidin-4-yl)pyridine (logP 1.7) , enhancing membrane permeability but reducing aqueous solubility.

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Pyridine derivatives with bulky substituents (e.g., cyclohexyloxy in ) exhibit higher melting points (~268–287°C) due to rigid packing, whereas the target compound’s melting point is likely lower (~150–180°C) due to conformational flexibility.
  • Solubility : The Boc-protected derivative shows improved solubility in organic solvents, while the difluoromethyl analogue has higher aqueous solubility (estimated 0.5–1 mg/mL) due to polar CF₂ groups.

Biological Activity

5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a piperidine ring, which are significant for its biological interactions. The molecular formula is C12H16BrNC_{12}H_{16}BrN, with a molecular weight of 255.17 g/mol. The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The bromine atom and the piperidine structure can facilitate binding to these targets, modulating their activity significantly. Specific pathways may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial growth effectively. A comparative analysis of several derivatives demonstrated varying degrees of antibacterial activity against pathogens such as E. coli and Staphylococcus aureus.

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
This compound1550 µg/mL
Control (Rifampicin)3010 µg/mL

Anti-inflammatory Properties

Preliminary studies suggest that this compound may have anti-inflammatory effects. In vitro experiments involving lipopolysaccharide (LPS)-induced inflammation models showed a reduction in pro-inflammatory cytokines when treated with the compound, indicating its potential use in inflammatory disorders.

Case Studies

  • Study on Lung Disease : A study investigated the efficacy of similar compounds in treating chronic obstructive pulmonary disease (COPD). The results indicated that these compounds could modulate inflammatory responses in lung tissues, suggesting a therapeutic application for respiratory diseases .
  • PET Imaging Studies : Research into the synthesis of pyridine analogs for PET imaging highlighted the potential for these compounds to serve as tracers in metabolic studies, showcasing their utility beyond pharmacological applications .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
  • Use anhydrous conditions to avoid hydrolysis of sensitive intermediates.

Basic: How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR :
    • The 5-bromo substituent causes deshielding of adjacent protons (δ 8.2–8.5 ppm for H-6). The 2-ethylpiperidin-1-yl group shows characteristic splitting patterns for the ethyl chain (δ 1.2–1.5 ppm) and piperidine protons (δ 2.5–3.0 ppm) .
    • DEPT-135 confirms quaternary carbons (e.g., C-5 brominated position).
  • IR Spectroscopy :
    • Absence of NH stretches (~3300 cm⁻¹) confirms complete substitution of the piperidine group.
    • C-Br vibrations appear at ~600 cm⁻¹ .
  • Mass Spectrometry (HRMS) :
    • Molecular ion peak ([M+H]⁺) should match the exact mass (C₁₃H₂₀BrN₂: calc. 307.0754). Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) validate the structure .

Q. Purity Assessment :

  • HPLC with a C18 column (ACN/H₂O gradient) and UV detection at 254 nm ensures >95% purity. Retention time consistency across batches is critical .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity or biological activity?

Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or incomplete DFT models. To address this:

Multi-scale Computational Modeling :

  • Combine DFT (e.g., B3LYP/6-31G*) for electronic properties with molecular dynamics (MD) simulations to account for solvation and conformational changes .

Experimental Validation :

  • Kinetic Studies : Compare computed activation energies with experimental Arrhenius plots for key reactions (e.g., hydrolysis of the ethylpiperidine group).
  • Biological Assays : If computational docking predicts binding to a kinase, validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Error Analysis :

  • Quantify deviations using root-mean-square deviation (RMSD) between predicted and observed crystal structures (if available) .

Case Study :
A mismatch in predicted vs. observed nucleophilic reactivity could indicate unaccounted steric effects from the 4-methyl group, requiring re-optimization of the computational model with larger basis sets .

Advanced: How can the steric and electronic effects of the 2-ethylpiperidin-1-yl substituent influence the compound's interaction with biological targets, and what experimental approaches validate these interactions?

Methodological Answer:
The 2-ethylpiperidin-1-yl group introduces both steric bulk and electron-donating effects:

  • Steric Effects : May hinder binding to flat active sites (e.g., ATP-binding pockets). Use mutagenesis studies to identify steric "hotspots" in target proteins.
  • Electronic Effects : The piperidine nitrogen’s basicity (pKa ~8.5) can influence protonation states under physiological conditions, altering binding affinity.

Q. Experimental Validation :

Structure-Activity Relationship (SAR) Studies :

  • Synthesize analogs with smaller substituents (e.g., piperidine vs. morpholine) and compare IC₅₀ values in enzyme inhibition assays .

X-ray Crystallography :

  • Co-crystallize the compound with its target protein to visualize binding modes and steric clashes .

pH-Dependent Activity Profiling :

  • Measure activity across pH 6.0–8.0 to assess the impact of piperidine protonation .

Example :
If the compound shows reduced activity compared to a des-ethyl analog, MD simulations can reveal whether the ethyl group induces unfavorable protein conformational changes .

Advanced: What methodologies are recommended for analyzing degradation products or byproducts formed during the synthesis or storage of this compound?

Methodological Answer :
Degradation pathways (e.g., dealkylation, oxidation) can be probed using:

Forced Degradation Studies :

  • Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/alkaline conditions. Monitor via LC-MS to identify major degradation products .

High-Resolution Mass Spectrometry (HRMS) :

  • Fragmentation patterns (e.g., loss of Br⁻ or ethylpiperidine) help assign structures to byproducts.

Stability-Indicating Methods :

  • Develop a gradient HPLC method with a phenyl-hexyl column to resolve degradation products (e.g., 5-hydroxy analogs from oxidation) .

Q. Mitigation Strategies :

  • Store the compound under inert atmosphere (N₂) at –20°C to minimize oxidation.
  • Add radical scavengers (e.g., BHT) during synthesis to suppress unwanted side reactions .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Q. Methodological Answer :

  • Toxicity : Brominated pyridines may exhibit acute toxicity. Use PPE (gloves, goggles) and work in a fume hood .
  • Reactivity : The ethylpiperidine group is sensitive to strong acids/bases. Avoid conditions that could release volatile amines .
  • Waste Disposal : Quench brominated byproducts with sodium thiosulfate before disposal to neutralize reactive bromine species .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(2-ethylpiperidin-1-yl)-4-methylpyridine

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